molecular formula C2H4O2 B133460 Deuterio 2,2,2-trideuterioacetate CAS No. 63459-47-2

Deuterio 2,2,2-trideuterioacetate

Cat. No.: B133460
CAS No.: 63459-47-2
M. Wt: 65.069 g/mol
InChI Key: QTBSBXVTEAMEQO-OIFRIMMXSA-N
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Description

It is a stable isotope-labeled compound widely used in scientific research, particularly in the fields of medical, environmental, and industrial research. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it valuable for various analytical and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Deuterio 2,2,2-trideuterioacetate can be synthesized through the deuteration of acetic acid. The process involves the exchange of hydrogen atoms in acetic acid with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process and may involve heating to accelerate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale deuteration processes. These processes are optimized for efficiency and yield, often using advanced catalytic systems and controlled reaction environments to ensure the complete exchange of hydrogen atoms with deuterium. The resulting product is then purified to remove any residual hydrogen-containing impurities .

Chemical Reactions Analysis

Types of Reactions

Deuterio 2,2,2-trideuterioacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form deuterated carbon dioxide and water.

    Reduction: It can be reduced to form deuterated ethanol.

    Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum deuteride (LiAlD4) are used.

    Substitution: Reagents like sodium deuteroxide (NaOD) and deuterated halides are employed.

Major Products Formed

    Oxidation: Deuterated carbon dioxide (CO2) and water (D2O).

    Reduction: Deuterated ethanol (C2D5OD).

    Substitution: Various deuterated organic compounds depending on the substituent introduced.

Scientific Research Applications

Deuterio 2,2,2-trideuterioacetate is extensively used in scientific research due to its unique properties:

    Chemistry: It serves as a deuterated solvent in nuclear magnetic resonance (NMR) spectroscopy, providing clear and distinct signals for analysis.

    Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the dynamics of metabolic processes.

    Medicine: It is employed in drug development to study the pharmacokinetics and metabolism of pharmaceutical compounds.

    Industry: The compound is used in environmental research to monitor pollution and study the degradation of environmental contaminants.

Mechanism of Action

The mechanism by which deuterio 2,2,2-trideuterioacetate exerts its effects involves the replacement of hydrogen atoms with deuterium. This substitution alters the physical and chemical properties of the compound, such as its bond strength and reaction kinetics. The deuterium atoms act as tracers, allowing researchers to track the compound’s behavior in various chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

    Acetic acid-d4: Another deuterated form of acetic acid with four deuterium atoms.

    Deuterated ethanol: Ethanol with deuterium atoms replacing hydrogen atoms.

    Deuterated water (D2O): Water with deuterium atoms replacing hydrogen atoms.

Uniqueness

Deuterio 2,2,2-trideuterioacetate is unique due to its specific deuterium labeling, which provides distinct advantages in NMR spectroscopy and other analytical techniques. Its stability and well-defined isotopic composition make it a valuable tool in various research applications .

Properties

IUPAC Name

deuterio 2,2,2-trideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i1D3,2+1/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBSBXVTEAMEQO-OIFRIMMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[13C](=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40583509
Record name (1-~13~C,~2~H_4_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

65.069 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63459-47-2
Record name (1-~13~C,~2~H_4_)Acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40583509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetic acid-1-13C,d4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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